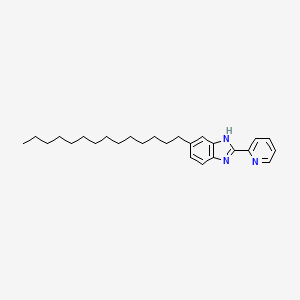
2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a pyridine ring and a long tetradecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The tetradecyl chain can be introduced through alkylation reactions using tetradecyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of a nitro group would yield the corresponding amine .
Scientific Research Applications
2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and benzimidazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)benzimidazole: Lacks the tetradecyl chain, which may affect its solubility and biological activity.
6-Alkylbenzimidazoles: Similar structure but with different alkyl chain lengths, which can influence their physical and chemical properties.
Pyridine-substituted benzimidazoles: Varying the position of the pyridine ring can lead to differences in reactivity and application.
Uniqueness
2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole is unique due to the presence of both a pyridine ring and a long tetradecyl chain, which can impart distinct properties such as enhanced lipophilicity and potential for self-assembly in materials science applications.
Properties
CAS No. |
142415-62-1 |
|---|---|
Molecular Formula |
C26H37N3 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
2-pyridin-2-yl-6-tetradecyl-1H-benzimidazole |
InChI |
InChI=1S/C26H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-19-23-25(21-22)29-26(28-23)24-17-14-15-20-27-24/h14-15,17-21H,2-13,16H2,1H3,(H,28,29) |
InChI Key |
XFHZMFBVUGURBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


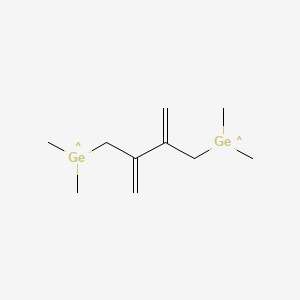
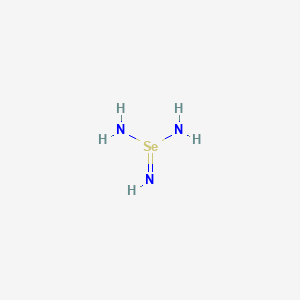
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
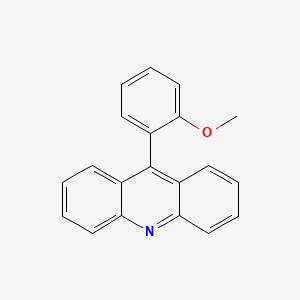
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
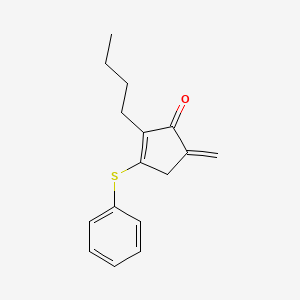
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
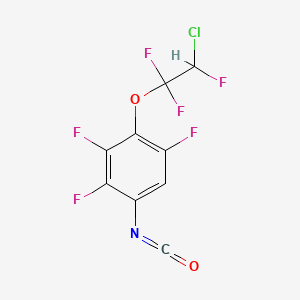
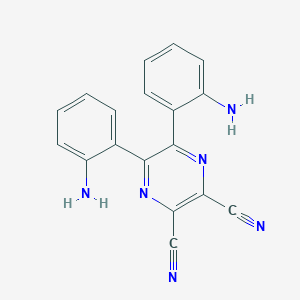
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
